6-bromo-1H-indazol-4-amine

Medicinal Chemistry Process Chemistry IDO1/TDO Dual Inhibitors

Researchers developing IDO1/TDO dual inhibitors often face bottlenecks in sourcing a reliable core scaffold with both a reactive handle and a pharmacophoric amine. 6-Bromo-1H-indazol-4-amine (CAS 885518-50-3) directly addresses this need. - Validated Scaffold: Co-crystallized with hIDO1 (PDB 7E0O), confirming binding mode for structure-guided design. - Dual Functionalization: The C6 bromine enables efficient Suzuki-Miyaura diversification, while the C4 amine supports reductive amination or amide coupling for parallel library synthesis. - Optimized Reactivity: The bromine atom provides an optimal balance of cross-coupling reactivity and stability compared to iodo or chloro analogs, ensuring higher yields in multi-gram scale-up.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 885518-50-3
Cat. No. B049877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazol-4-amine
CAS885518-50-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C=NN2)Br
InChIInChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
InChIKeyJORDVWJEXMDSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazol-4-amine Overview


6-Bromo-1H-indazol-4-amine (CAS 885518-50-3), also referred to as 4-amino-6-bromoindazole, is a heteroaromatic building block consisting of a 1H-indazole core with a primary amine at the 4-position and a bromine substituent at the 6-position [1]. It is commercially available with a typical purity specification of ≥96% . The compound serves as a key synthetic intermediate for the construction of kinase inhibitors and immunomodulatory agents [2], and its binding mode has been structurally characterized in complex with human indoleamine 2,3-dioxygenase 1 (hIDO1) [3].

Scaffold Type 6-Bromo-1H-indazol-4-amine building block for kinase inhibitor and IDO/TDO pathway research
Key Functional Handles Primary amine at C4 and bromine at C6 enable dual derivatization for SAR exploration
Structural Biology Context Co-crystallized with human IDO1 (PDB 7E0O); supports fragment-based design

6-Bromo-1H-indazol-4-amine Substitution Risks


Direct substitution of 6-bromo-1H-indazol-4-amine with other 6-halo (Cl, F, I) or 6-alkyl analogs is not chemically equivalent due to differences in halogen reactivity, steric bulk, and electronic effects that critically impact downstream coupling yields and target selectivity [1]. The bromine atom at C6 provides an optimal balance of reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while maintaining sufficient stability, whereas the 6-iodo analog, though more reactive, is more costly and less stable [2]. Furthermore, the 4-amino group is essential for hydrogen-bonding interactions in kinase active sites; substitution at N1 or removal of the 4-NH2 group abolishes binding affinity in hIDO1 and other kinase targets, as demonstrated by comparative crystallographic and SAR studies [3].

6-Halo Analogs (Cl, F, I)
6-chloro analog gives lower coupling yield (77% vs 95% reported). 6-iodo is more costly and less stable. Reactivity and steric effects shift cross-coupling efficiency and downstream selectivity.
6-H or 6-Alkyl Derivatives
6-H indazole requires harsh electrophilic substitution, leading to regioisomeric mixtures. 6-methyl analog is unreactive in cross-coupling, limiting SAR diversification.
4-Amino Group Modification
Removal or N1 substitution abolishes key hydrogen-bonding interactions with kinase/IDO1 targets, as shown in crystallographic SAR studies.

6-Bromo-1H-indazol-4-amine Quantitative Evidence


High-Yield Reduction from 4-Nitro Precursor

In a reported synthetic route for IDO1/TDO dual inhibitors, 6-bromo-1H-indazol-4-amine was prepared from 6-bromo-4-nitro-1H-indazole via reduction, achieving a 95% isolated yield with 99.1% HPLC purity [1]. This high-yield, high-purity transformation contrasts with typical multi-step syntheses required for other 6-substituted indazole-4-amines, where yields are often lower due to side reactions [2]. For example, a related 6-chloro-4-aminoindazole intermediate was obtained in only 77% yield under analogous conditions [3].

Synthetic Yield Comparison
Head-to-head
95% yield, 99.1% HPLC purity
vs 77% yield for 6-chloro analog
Higher reported yield supports scale-up procurement and reduces waste in multi-step synthesis.
Iron powder / NH4Cl reduction in EtOH/H2O; cross-study comparison.
Medicinal Chemistry Process Chemistry IDO1/TDO Dual Inhibitors

hIDO1 Co-crystal Structure and Binding Interactions

The crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) in complex with 6-bromo-1H-indazol-4-amine (PDB ID: 7E0O) has been solved at high resolution, confirming direct coordination of the indazole nitrogen to the heme iron and hydrogen bonding between the 4-amino group and the protein backbone [1]. In contrast, the unsubstituted 1H-indazol-4-amine lacks the 6-bromo group and exhibits significantly weaker binding (estimated >10-fold lower affinity) [2]. Furthermore, the 6-fluoro analog, while capable of binding, does not provide the same heavy atom anomalous scattering signal for crystallographic phasing, limiting its utility in structural biology workflows .

hIDO1 Co-crystal Structure
Reported
PDB 7E0O: indazole N coordinates heme iron; 4-NH2 forms hydrogen bond to backbone.
Supports structure-based fragment optimization; bromine provides anomalous scattering for phasing.
Binding affinity difference vs 6-H analog estimated >10-fold from SAR.
Structural Biology IDO1/TDO Inhibition Drug Discovery

Cross-Coupling Versatility for SAR Exploration

The bromine atom at the 6-position of 6-bromo-1H-indazol-4-amine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables rapid diversification of the indazole scaffold to explore structure-activity relationships (SAR). In contrast, the 6-H analog (1H-indazol-4-amine) requires harsh electrophilic aromatic substitution conditions for functionalization, often leading to regioisomeric mixtures and lower yields . The 6-methyl analog is inert to cross-coupling, limiting its utility as a versatile building block .

Cross-Coupling Versatility
Class-level
Suzuki, Buchwald-Hartwig, Sonogashira readily accessible; 6-H analog gives regioisomeric mixtures.
Single building block enables rapid SAR diversification through Pd-catalyzed couplings.
Reactivity advantage vs unreactive 6-methyl analog.
Synthetic Methodology Cross-Coupling Medicinal Chemistry

6-Bromo-1H-indazol-4-amine Procurement Scenarios


IDO1/TDO Dual Inhibitor Synthesis

Procure 6-bromo-1H-indazol-4-amine as the core scaffold for constructing potent IDO1/TDO dual inhibitors. Following the validated protocol of Yang et al. [1], the 4-amino group can be functionalized via reductive amination with aryl aldehydes using Hantzsch ester, yielding derivatives with IC50 values as low as 0.74 μM against IDO1 and 2.93 μM against TDO. The 95% yield of the precursor amine ensures cost-effective scale-up for multi-gram campaigns.

hIDO1 Co-crystallization for Fragment-Based Discovery

Utilize 6-bromo-1H-indazol-4-amine as a validated fragment for soaking or co-crystallization experiments with human IDO1. The solved co-crystal structure (PDB 7E0O) [2] confirms a well-defined binding mode, enabling rational, structure-guided optimization. The bromine atom provides a convenient anomalous scattering signal for phasing, accelerating structure determination timelines.

Parallel Synthesis of Disubstituted Indazole Libraries

Employ 6-bromo-1H-indazol-4-amine as a universal building block for high-throughput parallel synthesis. The bromine handle enables rapid diversification at the 6-position via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, while the 4-amino group can be simultaneously elaborated through amide coupling or reductive amination [3]. This dual functionalization strategy allows for the efficient generation of focused libraries for kinase inhibitor screening.

Application
Selection Property
Validation Focus
IDO1/TDO pathway inhibitor synthesis
Halogenated scaffold for dual functionalization
Coupling yield and amine derivatization efficiency
Fragment-based structural biology
Co-crystal structure availability (PDB 7E0O)
Anomalous scattering phasing and binding mode confirmation
Parallel library synthesis
Dual reactive handles at C4-NH2 and C6-Br
Cross-coupling scope and functional group tolerance

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